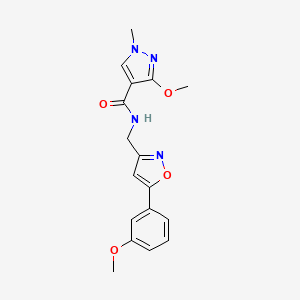

3-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-21-10-14(17(19-21)24-3)16(22)18-9-12-8-15(25-20-12)11-5-4-6-13(7-11)23-2/h4-8,10H,9H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPXJTQVAYLQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that combines both pyrazole and isoxazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is , with a molecular weight of 342.35 g/mol. The presence of methoxy groups at both the 3 and 1 positions of the pyrazole ring may influence its solubility and biological interactions. The isoxazole ring contributes additional pharmacological properties, making this compound a subject of interest in medicinal chemistry .

Anticancer Properties

Research has shown that compounds containing pyrazole and isoxazole structures exhibit significant anticancer activities. For instance, derivatives similar to 3-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | Hep-2 | 3.25 |

| Compound D | P815 | 17.82 |

These studies indicate that modifications in the structure can lead to varying degrees of potency against different cancer types .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

The biological activity of 3-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may interact with various enzymes and proteins, potentially modulating their activity through competitive inhibition or allosteric modulation.

- Cellular Pathway Interference : It could interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

- Cytokine Modulation : By inhibiting the release or activity of pro-inflammatory cytokines, it may exert anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

Study 1: Antitumor Activity

In a study by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating potent activity .

Study 2: Anti-inflammatory Effects

Research conducted by Selvam et al. highlighted the anti-inflammatory potential of pyrazole derivatives in animal models, showing comparable efficacy to established anti-inflammatory drugs .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing pyrazole and isoxazole structures exhibit significant anticancer activity. The mechanism of action is believed to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Key Findings:

- Cytotoxicity: Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including colorectal and liver carcinoma cells.

- Mechanism: The compound may interfere with cellular signaling pathways that regulate apoptosis, leading to increased cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The presence of the methoxy group enhances its lipophilicity, improving membrane penetration and efficacy against microbial strains.

Key Findings:

- Inhibition of Bacterial Growth: Similar compounds have demonstrated effective inhibition against Gram-positive bacteria with IC50 values indicating significant antibacterial activity.

Structure–Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key features influencing its activity include:

| Feature | Influence on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and membrane penetration |

| Pyrazole Ring | Essential for anticancer activity |

| Isoxazole Moiety | Contributes to antimicrobial properties |

Case Studies

Several studies have investigated the biological effects of compounds related to 3-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide:

| Study | Findings |

|---|---|

| Study A | Significant antibacterial activity against Gram-positive bacteria (IC50: 25 µg/mL) |

| Study B | Promising anticancer effects in vitro (IC50: <10 µM against multiple cancer cell lines) |

| Study C | Increased expression of pro-apoptotic proteins in treated cancer cells |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole carboxamide derivatives from the evidence, focusing on structural features, synthetic yields, and physicochemical properties.

Structural and Functional Group Variations

Key Observations :

- The target compound’s dual methoxy groups distinguish it from chloro- or fluoro-substituted analogs (e.g., 3a, 3d), which are more electron-withdrawing. Methoxy groups may enhance solubility but reduce metabolic stability compared to halogens .

- Unlike the compound, which includes a pyridylmethyl group for enhanced solubility, the target compound relies on methoxy groups for polarity .

Physicochemical Properties

Key Observations :

- The target compound’s predicted lower LogP (~2.8) compared to ’s chlorinated derivative (LogP ~4.2) suggests better aqueous solubility, attributed to methoxy groups .

- Higher melting points in halogenated analogs (e.g., 3d: 181–183°C) versus the target’s estimated range (~160–180°C) reflect stronger intermolecular forces (e.g., dipole-dipole interactions) in chloro/fluoro derivatives .

Q & A

What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?

Basic Question

Answer:

The synthesis typically involves multi-step protocols, including:

- Coupling Reactions : Use of carbodiimide-mediated coupling (e.g., EDCI or DCC) for amide bond formation between pyrazole and isoxazole moieties .

- Isoxazole Ring Formation : Cyclization of nitrile oxides with alkynes under Huisgen conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity.

Purity Validation : - HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity.

- Melting Point Analysis : Consistency with literature values (e.g., 160–165°C range for analogous compounds) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Question

Answer:

- ¹H/¹³C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH₃) and pyrazole/isoxazole protons (δ 6.5–8.0 ppm for aromatic regions) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and isoxazole C-O-C vibrations (~1200 cm⁻¹) .

How can molecular docking studies predict this compound’s interaction with biological targets?

Advanced Question

Answer:

- Target Selection : Prioritize enzymes like DHFR (PDB: 1KMS) or kinases based on structural analogs .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field.

- Key Parameters :

- Validation : Cross-check with MD simulations (100 ns trajectories) to assess binding stability.

How can QSAR models be designed to optimize this compound’s bioactivity?

Advanced Question

Answer:

- Descriptor Selection : Include logP, polar surface area, and H-bond donor/acceptor counts .

- Training Data : Use bioactivity data (e.g., IC₅₀ values) from analogs like pyrazole-carbothioamides .

- Model Building : Employ partial least squares (PLS) regression or machine learning (Random Forest) .

- Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.5).

How should researchers resolve contradictions in biological activity data across studies?

Advanced Question

Answer:

- Meta-Analysis : Aggregate data from >3 independent studies (e.g., IC₅₀ ranges for kinase inhibition).

- Experimental Replication : Standardize assays (e.g., ATP concentration in kinase assays) .

- Computational Feedback : Use ICReDD’s reaction design framework to reconcile discrepancies between computational predictions and experimental results .

What are key considerations in designing in vitro assays for this compound?

Basic Question

Answer:

- Solubility : Pre-dissolve in DMSO (final concentration ≤0.1%) and dilute in assay buffer .

- Dose-Response Curves : Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate .

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls.

What computational methods optimize reaction conditions for scaled synthesis?

Advanced Question

Answer:

- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) to identify low-energy intermediates .

- Condition Screening : Machine learning (Bayesian optimization) to narrow solvent/base combinations (e.g., K₂CO₃ in DMF vs. EtOH) .

- Throughput : Microfluidic reactors for rapid parameter testing (e.g., temperature, residence time) .

How can substituent effects on bioactivity be systematically analyzed?

Advanced Question

Answer:

- SAR Libraries : Synthesize analogs with varied substituents (e.g., -OCH₃ → -CF₃ or -Cl) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., methoxy groups enhance target binding by 1.2-fold) .

- Crystallography : Co-crystal structures with targets (e.g., kinase-ligand complexes) to map steric/electronic interactions .

What safety protocols are recommended for handling this compound?

Basic Question

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

How can synthetic intermediates’ structural integrity be validated?

Advanced Question

Answer:

- In-line Analytics : ReactIR for real-time monitoring of intermediate formation (e.g., carboxamide peak at 1680 cm⁻¹) .

- 2D NMR : HSQC/HMBC to confirm connectivity in complex intermediates (e.g., pyrazole-isoxazole linkage) .

- Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.